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Compound of Interest

Compound Name:
3-Bromo-5-methyl-1H-1,2,4-

triazole

Cat. No.: B1329847 Get Quote

Technical Guide: 3-Bromo-5-methyl-1H-1,2,4-
triazole
Executive Summary
This technical guide provides a comprehensive overview of 3-Bromo-5-methyl-1H-1,2,4-
triazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic

organic chemistry. The 1,2,4-triazole scaffold is a core component of numerous FDA-approved

pharmaceuticals, recognized for its broad range of biological activities, including antifungal and

anticancer properties. This document details the chemical structure, physicochemical

properties, potential synthetic routes, and key applications of 3-Bromo-5-methyl-1H-1,2,4-
triazole, with a focus on its utility as a versatile building block in drug discovery and

development. Detailed experimental protocols for its synthesis and subsequent

functionalization are provided, alongside graphical representations of its chemical logic and

biological mechanism of action.

Chemical Structure and Properties
3-Bromo-5-methyl-1H-1,2,4-triazole is an aromatic five-membered heterocycle containing

three nitrogen atoms, substituted with a bromine atom and a methyl group.
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Like many substituted 1,2,4-triazoles, this compound can exist in different tautomeric forms.

The proton on the triazole ring can be located on the N1 or N2 nitrogen atoms, leading to an

equilibrium between the 1H and 2H tautomers. The 4H tautomer is also a possibility, though the

relative stability and prevalence of each form can be influenced by the solvent, temperature,

and solid-state packing forces.

Caption: Tautomeric equilibrium of 3-Bromo-5-methyl-1H-1,2,4-triazole.

Physicochemical and Spectroscopic Data
A summary of the key identifiers and physicochemical properties for 3-Bromo-5-methyl-1H-
1,2,4-triazole is presented below. Note that while mass spectrometry data is available, detailed

experimental NMR and IR data are not readily found in peer-reviewed literature and must be

determined empirically.

Property Value Reference(s)

IUPAC Name
3-bromo-5-methyl-1H-1,2,4-

triazole
[1]

Synonyms
5-Bromo-3-methyl-1H-1,2,4-

triazole
[1]

CAS Number 26557-90-4 [1]

Molecular Formula C₃H₄BrN₃ [1]

Molecular Weight 161.99 g/mol [1]

Exact Mass 160.95886 Da (Computed) [1]

Physical Form Solid

XLogP3 (Computed) 1.4 [1]

Hydrogen Bond Donors 1 [1]

Hydrogen Bond Acceptors 3 [1]

Major MS Peaks (m/z) 161 (Molecular Ion) [1]
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Experimental Protocols
Proposed Synthesis via Sandmeyer Reaction
While a specific, peer-reviewed synthesis protocol for 3-Bromo-5-methyl-1H-1,2,4-triazole is

not readily available, a plausible and chemically sound method is the diazotization of the

corresponding amine followed by a Sandmeyer-type bromination. This approach is standard for

converting aromatic amines to bromides. The starting material, 3-Amino-5-methyl-1H-1,2,4-

triazole, is commercially available.[2]
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Caption: Plausible synthetic workflow for 3-Bromo-5-methyl-1H-1,2,4-triazole.
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Protocol:

Diazotization: Dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (1.0 eq) in an aqueous solution of

hydrobromic acid (HBr, ~48%, excess). Cool the mixture to 0-5 °C in an ice-water bath with

vigorous stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 eq) dropwise,

ensuring the internal temperature remains below 5 °C. Stir the resulting diazonium salt

solution for 30 minutes at this temperature.

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I)

bromide (CuBr, ~1.2 eq) in aqueous HBr.

Add the cold diazonium salt solution from step 2 to the CuBr mixture portion-wise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize by

carefully adding a base (e.g., NaOH or Na₂CO₃ solution) until the pH is basic.

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude product by flash column chromatography or recrystallization to yield the final

compound.

Application in N-Arylation via Chan-Evans-Lam
Coupling
The bromine atom on the triazole ring makes it an excellent substrate for transition-metal-

catalyzed cross-coupling reactions, enabling the synthesis of more complex derivatives. The

Chan-Evans-Lam (CEL) reaction is a copper-catalyzed method for forming C-N bonds, which is
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advantageous due to its mild, often room-temperature conditions conducted in the presence of

air.

Protocol: (Adapted from arylation of 3-bromo-1H-1,2,4-triazole)

Reaction Setup: To a flame-dried reaction vial, add 3-Bromo-5-methyl-1H-1,2,4-triazole
(1.0 eq), the desired arylboronic acid (1.2 eq), copper(II) acetate (Cu(OAc)₂, 0.5 eq), and 4 Å

molecular sieves.

Evacuate and backfill the vial with oxygen (an O₂ balloon is sufficient).

Add anhydrous dichloromethane (DCM) as the solvent, followed by the base 1,8-

Diazabicycloundec-7-ene (DBU, 3.0 eq).

Reaction Execution: Stir the resulting suspension vigorously at room temperature for 10-24

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

Work-up and Purification: Upon completion, filter the reaction mixture through a pad of

Celite, washing with DCM.

Concentrate the filtrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel using an appropriate

solvent system (e.g., hexane/ethyl acetate gradient) to isolate the N-arylated triazole

product.

Role in Drug Development: Mechanism of Action
The 1,2,4-triazole core is a key pharmacophore in many therapeutic agents. Its biological

activity often stems from the ability of one of the ring's nitrogen atoms (typically N4) to

coordinate with the heme iron atom within the active site of cytochrome P450 enzymes. This

interaction leads to potent and selective enzyme inhibition.

Example: Aromatase Inhibition for Breast Cancer
Therapy
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A prominent example is the mechanism of aromatase inhibitors (AIs) like Letrozole, which

contains a 1,2,4-triazole moiety. Aromatase is a cytochrome P450 enzyme responsible for the

final step of estrogen biosynthesis—the conversion of androgens (like androstenedione and

testosterone) into estrogens (estrone and estradiol). In postmenopausal women, this peripheral

conversion is the main source of estrogen, which can fuel the growth of hormone receptor-

positive breast cancers.

Letrozole acts as a competitive inhibitor, where its triazole ring binds to the heme group of the

aromatase enzyme, blocking its active site and preventing it from metabolizing its androgen

substrates. This leads to a systemic reduction in estrogen levels, thereby depriving cancer cells

of their primary growth signal.
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Caption: Mechanism of action for 1,2,4-triazole based aromatase inhibitors.

Conclusion
3-Bromo-5-methyl-1H-1,2,4-triazole is a valuable heterocyclic building block with significant

potential for the development of novel therapeutic agents. Its structure allows for

straightforward functionalization, particularly through modern cross-coupling methodologies, to

generate diverse chemical libraries for screening. The established role of the 1,2,4-triazole

scaffold in potent enzyme inhibition provides a strong rationale for its continued exploration in
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drug discovery programs targeting cancers, fungal infections, and other diseases. This guide

provides foundational data and protocols to support such research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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